3-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZONITRILE
Description
Properties
IUPAC Name |
3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c22-14-15-5-4-6-16(11-15)21(24)23-17-9-10-18(23)13-20(12-17)27(25,26)19-7-2-1-3-8-19/h1-8,11,17-18,20H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPQZBMYBIWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile is a complex organic compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives. These compounds are notable for their diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this specific compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C₁₃H₁₇NO₂S
- Molecular Weight : 251.35 g/mol
- CAS Number : 1135190-13-4
Biological Activity Overview
The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in the central nervous system (CNS). Compounds in the 8-azabicyclo[3.2.1]octane class are known for their potential as:
- Antidepressants
- Analgesics
- Antipsychotics
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : It may act as a modulator at neurotransmitter receptors, influencing serotonin and dopamine pathways, which are crucial for mood regulation and pain perception.
- Enzyme Inhibition : Certain derivatives have shown the ability to inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in the synaptic cleft.
- Ion Channel Interaction : The compound may affect ion channels, altering neuronal excitability and synaptic transmission.
Case Studies
A number of studies have highlighted the pharmacological potential of compounds similar to this compound:
- CNS Activity : Research indicates that related azabicyclo compounds exhibit significant CNS activity, with some derivatives demonstrating efficacy in models of depression and anxiety .
- Antiviral Properties : Some studies have explored the use of azabicyclo compounds in antiviral therapies, particularly targeting hepatitis C virus replication systems .
- Synthetic Libraries : A library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold was evaluated for biological activity, showing promising results in various assays .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into their biological activities:
| Compound Name | Molecular Weight | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | 251.35 g/mol | CNS modulation | Antidepressant-like effects |
| 1-[3-(Benzenesulfonyl)-8-Azabicyclo[3.2.1]octan-8-yl]-2-benzylsulfanylethanone | 415.57 g/mol | Antiviral | Effective against hepatitis C |
| 1-[3-(Benzenesulfonyl)-8-Azabicyclo[3.2.1]octan-8-yl]-N-[4-(trifluoromethyl)phenyl]-8-carboxamide | 438.46 g/mol | Analgesic | Pain relief properties |
Scientific Research Applications
Medicinal Chemistry
The unique structure of 3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile positions it as a candidate for various applications in medicinal chemistry, particularly in the development of new therapeutic agents.
- Potential Anticancer Activity : Research indicates that compounds containing the azabicyclo[3.2.1]octane framework exhibit significant cytotoxic effects against various tumor cell lines, including glioblastoma and hepatocellular carcinoma. The structural characteristics suggest potential interactions with neurotransmitter receptors and enzymes involved in cancer progression.
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems may lead to applications in treating neurological disorders such as depression or anxiety, where modulation of neurotransmitter activity is crucial.
Synthetic Chemistry
The reactivity of this compound can be explored through various synthetic routes:
- Nucleophilic Substitution Reactions : The presence of the sulfonamide group allows for nucleophilic substitutions, leading to derivatives with enhanced or altered biological properties.
- Cyclization Reactions : The bicyclic structure can participate in cyclization reactions or rearrangements under specific conditions, making it a versatile scaffold for further chemical exploration.
Q & A
Q. What are the key structural features and synthesis routes for 3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile?
Answer: The compound features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a benzenesulfonyl group at position 3 and a benzoyl-carbonitrile moiety at position 8. Key synthetic steps include:
- Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Carbonylation : Formation of the carbonyl bridge using phosgene or triphosgene derivatives in anhydrous solvents like dichloromethane .
- Cyano Functionalization : The benzonitrile group is introduced via cyanation of a benzoyl intermediate using CuCN or KCN .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, NaH, THF, 0°C | 65–75 | |
| Carbonylation | Triphosgene, DCM, rt | 50–60 | |
| Cyanation | CuCN, DMF, 80°C | 70–80 |
Q. What is the known mechanism of action and biological targets of this compound in neuropharmacological studies?
Answer: The compound’s bicyclic amine core and sulfonyl group enable interactions with central nervous system (CNS) receptors, particularly:
- Serotonin (5-HT) Receptors : The benzenesulfonyl moiety enhances affinity for 5-HT receptors, acting as a modulator .
- Dopamine Transporters : The azabicyclo[3.2.1]octane structure mimics tropane alkaloids, suggesting potential dopamine reuptake inhibition .
- Ion Channels : Electrophilic sulfonyl groups may influence voltage-gated ion channels, as seen in related azabicyclo derivatives .
Methodological Insight : Radioligand binding assays (e.g., using [³H]paroxetine for 5-HT receptors) and electrophysiological studies are recommended to validate targets .
Q. How can researchers characterize this compound using advanced analytical techniques?
Answer: Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions (e.g., sulfonyl proton signals at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the azabicyclo core and confirm carbonyl bridge geometry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₁₉N₃O₃S, exact mass 393.115) .
- HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity for biological assays .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro receptor binding data and in vivo pharmacological effects?
Answer: Discrepancies often arise due to:
- Metabolic Instability : The nitrile group may undergo hydrolysis in vivo, reducing bioavailability. Use LC-MS/MS to identify metabolites .
- Blood-Brain Barrier (BBB) Penetration : LogP calculations (predicted ~3.2) suggest moderate BBB penetration, but in vivo microdialysis is needed to confirm CNS exposure .
- Off-Target Effects : Employ proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify unintended targets .
Contradiction Example : In vitro 5-HT affinity may not correlate with behavioral assays if metabolites interfere. Validate using deuterated analogs to track parent compound distribution .
Q. What strategies can optimize the pharmacokinetic profile of this compound for CNS applications?
Answer:
- Prodrug Design : Replace the nitrile with a hydrolyzable group (e.g., ester) to enhance solubility and CNS delivery .
- Stereochemical Optimization : Synthesize enantiomers to assess if (1R,5S)-configured analogs improve metabolic stability .
- Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>0.1 mg/mL required for IV administration) .
Q. Table 2: Pharmacokinetic Parameters
| Parameter | Value (Parent Compound) | Optimized Analog (Example) |
|---|---|---|
| Half-life (rat, IV) | 1.2 h | 3.8 h (ester prodrug) |
| BBB Penetration (Kp) | 0.6 | 1.2 (nanoparticle formulation) |
| Metabolic Stability | 15% remaining (1 h) | 65% remaining (1 h) |
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core Modifications : Compare azabicyclo[3.2.1]octane with azabicyclo[3.3.0]octane to assess ring strain effects on receptor binding .
- Substituent Variations : Replace benzenesulfonyl with heteroaryl sulfonamides (e.g., pyridyl) to evaluate electronic effects on 5-HT affinity .
- Functional Group Swaps : Substitute nitrile with tetrazole or amide to modulate polarity and metabolic stability .
Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with 5-HT₃ receptor homology models .
Q. How can researchers resolve contradictions in receptor binding assay data across independent studies?
Answer: Contradictions may stem from:
- Assay Conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or ion concentrations (e.g., Mg²⁺) alter receptor conformation. Standardize protocols using TR-FRET assays .
- Ligand Purity : Impurities >5% skew IC₅₀ values. Re-test compounds with orthogonal purity methods (e.g., NMR vs. HPLC) .
- Receptor Subtypes : Screen against recombinant receptor subtypes (e.g., 5-HT₃A vs. 5-HT₃B) to clarify selectivity .
Case Study : A 10-fold difference in 5-HT₃ affinity between studies was traced to residual DMSO in assay buffers, which stabilizes receptor inactive states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
